molecular formula C13H13NO4S B2474536 2-(Quinolin-2-ylmethanesulfonyl)propanoic acid CAS No. 1042811-55-1

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid

Cat. No.: B2474536
CAS No.: 1042811-55-1
M. Wt: 279.31
InChI Key: OWRYWANCVSOSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid is a chemical compound with the molecular formula C13H13NO4S. It is known for its unique structure, which includes a quinoline ring attached to a methanesulfonyl group and a propanoic acid moiety.

Scientific Research Applications

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-ylmethanesulfonyl)propanoic acid typically involves the reaction of quinoline derivatives with methanesulfonyl chloride and subsequent coupling with propanoic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride intermediate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-ylmethanesulfonyl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can also interact with proteins, inhibiting their activity. These interactions can affect various cellular pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Quinolin-2-ylmethanesulfonyl)acetic acid
  • 2-(Quinolin-2-ylmethanesulfonyl)butanoic acid
  • 2-(Quinolin-2-ylmethanesulfonyl)benzoic acid

Uniqueness

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid is unique due to its specific combination of a quinoline ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

IUPAC Name

2-(quinolin-2-ylmethylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9(13(15)16)19(17,18)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYWANCVSOSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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